molecular formula C20H38 B081346 1,19-Eicosadiene CAS No. 14811-95-1

1,19-Eicosadiene

Cat. No.: B081346
CAS No.: 14811-95-1
M. Wt: 278.5 g/mol
InChI Key: AWJFCAXSGQLCKK-UHFFFAOYSA-N
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Description

1,19-Eicosadiene is an organic compound with the molecular formula C20H38. It is a long-chain hydrocarbon containing two double bonds located at the first and nineteenth carbon atoms. This compound is a member of the alkadiene family and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,19-Eicosadiene can be synthesized through several methods, including:

    Kolbe Electrolysis: This method involves the electrochemical decarboxylation of carboxylic acids.

    Catalytic Hydrogenation: This method involves the partial hydrogenation of polyunsaturated fatty acids, followed by selective dehydrogenation to introduce the desired double bonds at specific positions.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalysts and reaction conditions ensures efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,19-Eicosadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides, alcohols, and carboxylic acids. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation of this compound can yield saturated hydrocarbons. Catalysts such as palladium on carbon are commonly used for this purpose.

    Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions. Reagents such as bromine or chlorine are used under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Epoxides, alcohols, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

1,19-Eicosadiene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,19-Eicosadiene involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

1,19-Eicosadiene can be compared with other similar compounds, such as:

    1,18-Octadecadiene: A shorter-chain alkadiene with similar chemical properties but different applications.

    1,20-Heneicosadiene: A longer-chain alkadiene with additional carbon atoms, leading to different physical properties and uses.

    1,17-Heptadecadiene: Another alkadiene with a different chain length and double bond positions.

Uniqueness

This compound is unique due to its specific chain length and double bond positions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

IUPAC Name

icosa-1,19-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJFCAXSGQLCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333872
Record name 1,19-Eicosadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14811-95-1
Record name 1,19-Eicosadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,19-Eicosadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,19-EICOSADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZ9N8W9QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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